![molecular formula C12H24O3 B8253486 [(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate](/img/structure/B8253486.png)
[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate can be achieved through esterification reactions. One common method involves the reaction of 2-methylpropanoic acid with (S)-3-isopropyl-2,2-dimethyl-3-hydroxypropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Aplicaciones Científicas De Investigación
[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then interact with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Isobutyric acid: A simple carboxylic acid with similar structural features.
Propanoic acid derivatives: Compounds with similar ester functional groups but different alkyl chains.
Uniqueness
[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate is unique due to its specific stereochemistry and the presence of multiple functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFHKNAQFPVRKR-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C)(C)COC(=O)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
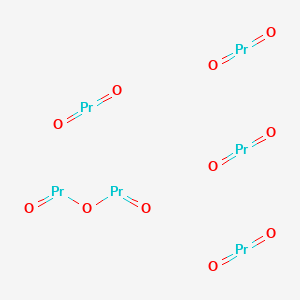
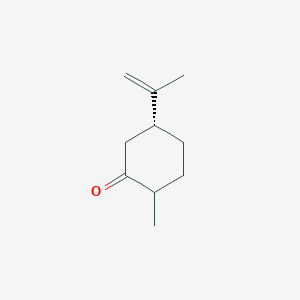
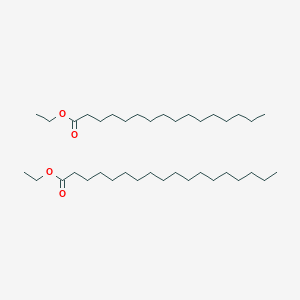

![[(3R,6R)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate](/img/structure/B8253451.png)
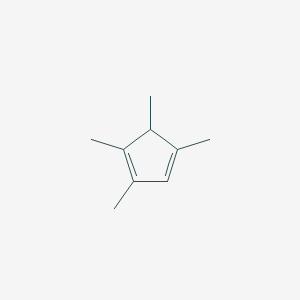
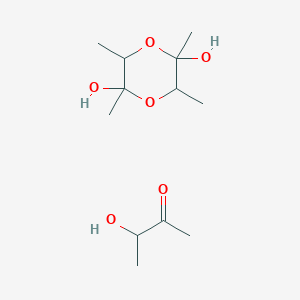
![Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)
![[(E)-hex-3-en-3-yl]phosphonic acid](/img/structure/B8253466.png)
![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)
![[(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)
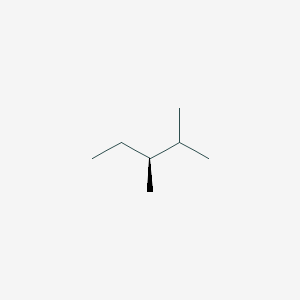

![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)
